molecular formula C14H24N4O3S B6473441 N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2640964-91-4

N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6473441
CAS No.: 2640964-91-4
M. Wt: 328.43 g/mol
InChI Key: SGFMSZKJEXYEKD-UHFFFAOYSA-N
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Description

N-(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine scaffold modified with a 1,2,4-oxadiazole ring and a cyclopropanesulfonamide moiety. Such structural features are common in medicinal chemistry for designing enzyme inhibitors or receptor modulators, though specific applications of this compound remain under investigation. Crystallographic techniques, such as those enabled by SHELX programs , are critical for resolving its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

N-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-10(2)14-15-13(21-16-14)9-18-7-3-4-11(8-18)17-22(19,20)12-5-6-12/h10-12,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMSZKJEXYEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves multiple steps, typically starting with the preparation of the 1,2,4-oxadiazole ring. The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carbonyl compounds under acidic or basic conditions. Following this, the oxadiazole is functionalized with a propan-2-yl group via alkylation or acylation reactions.

The piperidine moiety is introduced through nucleophilic substitution reactions, often utilizing piperidine derivatives. The final step involves the sulfonation of the cyclopropane ring, where cyclopropane is treated with sulfonyl chlorides or sulfonic acids under suitable conditions to form the sulfonamide group. Reaction conditions may vary, but typically involve the use of solvents like dichloromethane, acetonitrile, or dimethylformamide, along with catalysts and reagents such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes, scaled up to accommodate larger quantities. Optimizations for industrial synthesis focus on improving yield, reducing reaction times, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or sulfoxides.

  • Reduction: : Reductive reactions involve the use of agents like sodium borohydride or lithium aluminum hydride, typically reducing ketone or aldehyde functionalities to alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the oxadiazole or piperidine moieties, often using halides or other suitable substituents.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substituting Reagents: : Alkyl halides, sulfonyl chlorides

Major Products

Major products formed from these reactions depend on the specific functional group being targeted. Oxidation may yield sulfoxides or sulfones, reduction produces alcohols, and substitution can introduce various alkyl, aryl, or heterocyclic groups to the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against specific biological targets, making it a candidate for drug development studies.

Medicine

Medicinal chemistry research focuses on the compound's potential therapeutic effects. It is screened for activity against various diseases, including infections and neurological disorders, due to its possible interactions with biological pathways.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactive functional groups enable the creation of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action for N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved, but these could involve binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole

The substitution of oxygen with sulfur in the heterocyclic ring (e.g., 1,2,4-thiadiazole) alters electronic and steric properties. For instance, 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (Compound 10, ) features a thiadiazole core, which exhibits greater polarizability due to sulfur’s larger atomic radius. This enhances π-π stacking interactions but may reduce metabolic stability compared to the oxadiazole variant.

Property 1,2,4-Oxadiazole (Target) 1,2,4-Thiadiazole (Compound 10)
Electronegativity Higher (O) Lower (S)
Metabolic Stability Moderate-High Moderate
Hydrogen-Bonding Capacity Strong Moderate

Imidazoquinazoline Derivatives

Compounds like N-(1,3-benzodioxol-5-ylmethyl)-3-[3-oxidanylidene-5-[2-oxidanylidene-2-[(4-propan-2-ylphenyl)amino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide () employ fused bicyclic systems (e.g., imidazoquinazoline), which increase molecular rigidity and target selectivity but may compromise solubility compared to monocyclic oxadiazoles.

Substituent Effects

Isopropyl vs. Aromatic Groups

The isopropyl substituent on the oxadiazole ring in the target compound reduces steric hindrance compared to bulkier aromatic groups (e.g., pyridinyl in Compound 10 ). This likely enhances membrane permeability but may decrease affinity for hydrophobic binding pockets.

Cyclopropanesulfonamide vs. Benzodioxole

The cyclopropanesulfonamide group offers a unique balance of hydrophobicity and polarity, whereas benzodioxole-containing analogs () prioritize aromatic interactions. Sulfonamides are also associated with improved pharmacokinetic profiles due to their resistance to oxidative metabolism.

Pharmacological and Physicochemical Profiles

  • LogP : Estimated ~2.5 (cyclopropane reduces hydrophobicity vs. benzodioxole derivatives (LogP ~3.2) ).
  • Solubility : Higher aqueous solubility than thiadiazole derivatives due to sulfonamide polarity.
  • Synthetic Accessibility : Sodium hydride-mediated alkoxylation (as in ) is a plausible route for introducing the isopropyl group.

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